(Z)-methyl 2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
Description
Properties
IUPAC Name |
methyl 2-[2-(1,3-dioxoisoindol-2-yl)acetyl]imino-3-prop-2-ynyl-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O5S/c1-3-10-24-16-9-8-13(21(29)30-2)11-17(16)31-22(24)23-18(26)12-25-19(27)14-6-4-5-7-15(14)20(25)28/h1,4-9,11H,10,12H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSAQLZMNFPGHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)S2)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.
Structural Features
The compound features several noteworthy structural components:
- Benzothiazole Ring : Known for diverse biological activities, including antimicrobial and anticancer properties.
- Isoindoline Moiety : Associated with various pharmacological effects.
- Allyl and Methyl Ester Groups : These functional groups may enhance the compound's interaction with biological targets.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities:
| Activity Type | Description |
|---|---|
| Anticancer | Compounds with isoindoline structures have shown efficacy against various cancer cell lines. |
| Antimicrobial | The benzothiazole core has been linked to antimicrobial properties against bacteria and fungi. |
| COX Inhibition | Related compounds have demonstrated selective inhibition of cyclooxygenase enzymes (COX-I and COX-II), which are critical in inflammation and pain pathways. |
Case Studies and Research Findings
- Anticancer Activity : A study investigated the cytotoxic effects of isoindoline derivatives on human tumor cell lines such as HepG2 and NCI-H661. The results indicated that specific derivatives exhibited significant cytotoxicity with IC50 values in the low micromolar range, suggesting potential for further development as anticancer agents.
- Antimicrobial Properties : Research has shown that benzothiazole derivatives can inhibit the growth of Staphylococcus aureus and Candida albicans. The presence of the dioxoisoindoline moiety in (Z)-methyl 2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-3-(prop-2-yn-1-y)-2,3-dihydrobenzo[d]thiazole-6-carboxylate may enhance its antimicrobial efficacy .
- COX Inhibition Studies : In vitro assays demonstrated that compounds structurally related to (Z)-methyl 2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-3-(prop-2-yn-1-y)-2,3-dihydrobenzo[d]thiazole-6-carboxylate showed varying degrees of inhibition against COX enzymes. For instance, one derivative exhibited an IC50 value of 0.52 μM against COX-II, indicating strong selectivity compared to standard drugs like Celecoxib .
The mechanisms by which (Z)-methyl 2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-3-(prop-2-yn-1-y)-2,3-dihydrobenzo[d]thiazole-6-carboxylate exerts its biological effects are still under investigation. However, preliminary studies suggest that:
- The compound may interact with specific receptors or enzymes involved in inflammatory pathways.
- Its structural features allow for binding to active sites of target proteins, potentially inhibiting their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of benzo[d]thiazole derivatives, which are widely studied for their pharmacological and material science applications. Below is a detailed comparison with structurally or functionally related compounds:
Structural Analogues
Functional Comparison
- Reactivity : The propargyl group in the target compound enables alkyne-azide cycloaddition (click chemistry), a feature absent in simpler thiazoles (e.g., 11a-c) or isoindole derivatives . This makes it valuable for bioconjugation or polymer chemistry.
- Isoxazole/thiazole-methylthio compounds () show anticancer and antiviral effects, implying that the target compound’s dioxoisoindoline moiety could modulate similar pathways .
- Synthetic Complexity : The target compound’s synthesis likely involves multi-step reactions, including hydrazide formation (as in ) and propargylation. This contrasts with simpler thiadiazole derivatives (), which are synthesized via one-pot condensation .
Physicochemical Properties
- Solubility : The methyl ester group enhances lipophilicity compared to carboxylic acid derivatives, aiding membrane permeability. This contrasts with polar triazole-isoindole derivatives (Compound 15), which may require formulation aids for bioavailability .
- Stability: The Z-imino configuration may confer steric protection against hydrolysis, whereas hydrazone derivatives (e.g., 10a-c in ) are prone to tautomerization or degradation .
Q & A
Q. How to troubleshoot low yields in the final cyclization step?
- Methodology :
- In-situ Monitoring : Use FTIR or Raman spectroscopy to track cyclization progress and adjust reactant ratios.
- Additive Screening : Introduce phase-transfer catalysts (e.g., TBAB) or Lewis acids (e.g., ZnCl₂) to enhance ring closure .
Safety & Compliance
Q. What safety protocols are critical when working with acetylated isoindolinone intermediates?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
